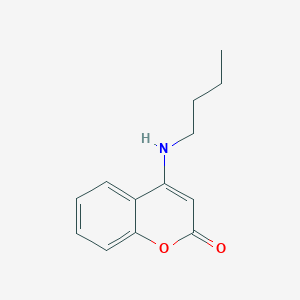

4-Butylamino-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(butylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-8-14-11-9-13(15)16-12-7-5-4-6-10(11)12/h4-7,9,14H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFALCOQVSMNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373041 | |

| Record name | 4-Butylamino-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21315-46-8 | |

| Record name | 4-Butylamino-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Butylamino Chromen 2 One

Direct Synthesis of 4-Butylamino-chromen-2-one

The direct synthesis of this compound is a key process for obtaining this core structure, which serves as a precursor for various derivatives.

Precursor Compounds and Reaction Optimization

The synthesis of this compound typically starts from readily available precursor compounds. orientjchem.orgrjpbcs.com One common method involves the use of 4-Chloro-chromen-2-one as the substrate. orientjchem.orgrjpbcs.comorientjchem.org Another approach utilizes 4-hydroxycoumarin (B602359). rhhz.net

When starting from 4-Chloro-chromen-2-one, the primary reagents are 4-Chloro-chromen-2-one and butylamine (B146782). orientjchem.orgrjpbcs.com The reaction involves the nucleophilic substitution of the chlorine atom at the C4 position of the chromen-2-one ring with the butylamino group. orientjchem.org

Alternatively, the synthesis can be achieved using 4-hydroxycoumarin and n-butylamine. rhhz.net This method involves a condensation reaction. rhhz.net

The purity of the synthesized compound is often verified using techniques such as Thin Layer Chromatography (TLC). orientjchem.orgrjpbcs.com

Reaction Conditions and Catalysis

The reaction conditions for the synthesis of this compound vary depending on the chosen precursors.

In the case of the reaction between 4-Chloro-chromen-2-one and butylamine, the mixture is refluxed in ethanol (B145695). orientjchem.orgrjpbcs.comorientjchem.org The reaction is carried out at a high temperature of 250°C for approximately 90 minutes. orientjchem.orgrjpbcs.comorientjchem.org After the reaction, the resulting brown crystals are filtered, rinsed with ethanol, and dried at room temperature. orientjchem.orgorientjchem.org Recrystallization from absolute ethanol yields a red product with a reported yield of 80% and a melting point of 117°C. orientjchem.orgrjpbcs.comorientjchem.org

For the synthesis starting from 4-hydroxycoumarin and n-butylamine, the reaction is conducted in ethoxyethanol at reflux for 6 hours. rhhz.net After the reaction, the solvent is evaporated under vacuum, and the crude product is rinsed with diethyl ether to obtain the pure compound. rhhz.net

The following table summarizes the reaction conditions for the direct synthesis of this compound:

| Precursor 1 | Precursor 2 | Solvent | Temperature | Time | Yield | Melting Point |

| 4-Chloro-chromen-2-one | Butylamine | Ethanol | 250°C | 90 min | 80% | 117°C |

| 4-hydroxycoumarin | n-Butylamine | Ethoxyethanol | Reflux | 6 h | - | - |

Derivatization Strategies for this compound

This compound is a versatile intermediate that can be further modified to produce a variety of derivatives with different functional groups. orientjchem.orgrjpbcs.com These derivatization strategies allow for the exploration of new chemical space and the potential development of compounds with diverse properties.

Synthesis of Sulfonyl Chloride Derivatives (e.g., 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride)

A key derivatization of this compound is the introduction of a sulfonyl chloride group at the C3 position. orientjchem.orgrjpbcs.com This is achieved by reacting this compound with chlorosulfonic acid (ClSO₃H) in acetonitrile (B52724) (CH₃CN) in the presence of triethylamine (B128534) (Et₃N) as a catalyst. orientjchem.orgrjpbcs.com

The reaction mixture is refluxed at 80°C for about 1.5 hours. orientjchem.orgrjpbcs.com The resulting product, 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride, precipitates as brown crystals. orientjchem.orgrjpbcs.com After filtration and drying, recrystallization from ethanol gives the final product with a reported yield of 70% and a melting point of 287°C. orientjchem.orgrjpbcs.com

Amide Formation and Related Functionalizations (e.g., 4-Butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide)

The sulfonyl chloride derivative is a reactive intermediate that can readily undergo further functionalization, such as amide formation. orientjchem.orgrjpbcs.com The reaction of 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride with an aminophenol in dioxane, catalyzed by hydrochloric acid (HCl) and triethylamine (Et₃N), leads to the formation of the corresponding sulfonamide. orientjchem.orgrjpbcs.com

Specifically, the synthesis of 4-Butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide involves refluxing the reactants at 92°C in a water bath for approximately 2 hours. orientjchem.orgrjpbcs.com Cooling the reaction mixture in an ice bath yields a yellow crystalline precipitate. rjpbcs.comorientjchem.org The product is then filtered and recrystallized from ethanol, resulting in a 70% yield and a melting point of 180°C. rjpbcs.comorientjchem.org

Hydrazino-Substituted Chromene Derivatives (e.g., 4-Butylamino-5-ethyl-2-oxo-7-(N'-phenyl-hydrazino)-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide)

Further derivatization can introduce a hydrazino group to the chromene scaffold. orientjchem.org The synthesis of 4-Butylamino-5-ethyl-2-oxo-7-(N'-phenyl-hydrazino)-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide is an example of such a transformation. orientjchem.orgrjpbcs.com While the specific precursors and detailed reaction conditions for this particular transformation are part of a larger synthetic scheme, the naming suggests a multi-step process likely involving the introduction of an ethyl group at the C5 position and a phenyl-hydrazino group at the C7 position of the chromene ring, starting from a suitably functionalized precursor. orientjchem.org

The following table provides a summary of the derivatization reactions of this compound:

| Starting Material | Reagents | Product | Reaction Conditions | Yield | Melting Point |

| This compound | ClSO₃H, CH₃CN, Et₃N | 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride | Reflux at 80°C for 1.5 h | 70% | 287°C |

| 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride | Aminophenol, Dioxane, HCl, Et₃N | 4-Butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | Reflux at 92°C for 2 h | 70% | 180°C |

Other Structural Modifications and Hybrid Systems

Beyond simple substitutions, the this compound core can undergo more complex transformations to yield novel heterocyclic systems and hybrid molecules. These modifications often involve reactions at the C3 position, the aromatic ring, or the exocyclic amino group, leading to compounds with potentially enhanced or entirely new biological profiles.

One significant area of modification is electrophilic substitution at the C3 position, which is activated by the electron-donating effect of the butylamino group at C4. For instance, treatment of this compound with chlorosulfonic acid in the presence of triethylamine leads to the formation of 4-butylamino-2-oxo-2H-chromene-3-sulfonyl chloride. orientjchem.orgorientjchem.orgrjpbcs.com This sulfonyl chloride is a reactive intermediate that can be readily converted into a variety of sulfonamides. A notable example is its reaction with aminophenol to produce 4-butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide. orientjchem.orgorientjchem.orgrjpbcs.com

Further structural diversity can be achieved by introducing additional functional groups onto the coumarin's benzene (B151609) ring. Research has demonstrated the synthesis of compounds like N-(7-butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-yl-benzamide, indicating that multiple amino groups can be incorporated and subsequently derivatized. researchgate.netasianpubs.org The synthesis of 4,7-Bis-(4-hydroxy-butylamino)-3-[1-(2-hydroxy-phenylimino)-ethyl]-chromen-2-one further illustrates the potential for multi-site modification of the chromen-2-one scaffold. globalresearchonline.net

The development of hybrid systems involves covalently linking the coumarin (B35378) scaffold to other heterocyclic structures. This strategy aims to combine the features of both parent molecules to create a single entity with a unique activity profile. Examples include the fusion of chromene with heterocycles like pyrrole (B145914) to form chromeno[4,3-b]pyrrol-4(1H)-ones through multicomponent reactions. nih.gov Other reported hybrids include molecules composed of 2,4-diamino-1,3,5-triazines linked to coumarins and the synthesis of dinitroazetidine-coumarin conjugates. nih.govresearchgate.net

Table 1: Examples of Structural Modifications and Hybrid Systems of this compound Derivatives

| Derivative/Hybrid System | Starting Material(s) | Type of Modification | Reference |

|---|---|---|---|

| 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride | This compound, Chlorosulfonic acid | Electrophilic substitution (Sulfonylation) at C3 | orientjchem.orgorientjchem.orgrjpbcs.com |

| 4-Butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride, Aminophenol | Sulfonamide formation | orientjchem.orgorientjchem.orgrjpbcs.com |

| Chromeno[4,3-b]pyrrol-4(1H)-ones | 2-oxo-2H-chromene-3-carbaldehydes, Anilines, Isocyanides | Multicomponent reaction and cyclization to form a fused hybrid system | nih.gov |

| Dinitroazetidine-Coumarin Hybrids | Functionalized coumarins, 3,3-dinitroazetidine | Conjugation to form a hybrid molecule | nih.gov |

| 2-Imino-2H-chromen-3-yl-1,3,5-triazines | 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles, 2-hydroxybenzaldehydes | Condensation and cyclization to form a coumarin-triazine hybrid | researchgate.net |

Reaction Mechanisms and Pathways in this compound Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization proceed through well-established reaction mechanisms common in heterocyclic chemistry.

The primary synthesis of this compound is achieved via a nucleophilic aromatic substitution reaction. orientjchem.orgrjpbcs.com The starting material, 4-chloro-chromen-2-one, possesses an electron-deficient C4 position due to the electron-withdrawing effects of the adjacent carbonyl group in the pyrone ring and the electronegativity of the chlorine atom. This makes the chlorine atom a good leaving group. Butylamine, acting as a nucleophile, attacks the electrophilic C4 carbon. This is followed by the departure of the chloride ion, leading to the formation of the C-N bond and yielding the final product. The reaction is typically conducted under reflux conditions in a polar solvent like ethanol. orientjchem.orgorientjchem.orgrjpbcs.com

Mechanism for the Synthesis of this compound:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of butylamine attacks the electron-deficient C4 carbon of 4-chloro-chromen-2-one.

Formation of Intermediate: A transient, negatively charged intermediate (Meisenheimer-like complex) is formed.

Leaving Group Departure: The complex collapses, and the stable chloride ion is eliminated, restoring the aromaticity of the system and forming the final product, this compound.

Derivatization of the this compound scaffold often involves electrophilic aromatic substitution, particularly at the C3 position. The electron-donating nature of the amino group at C4 enhances the nucleophilicity of the C3 position, making it susceptible to attack by electrophiles. The sulfonylation with chlorosulfonic acid is a classic example of this pathway. orientjchem.orgrjpbcs.com

Mechanism for Sulfonylation at the C3 Position:

Generation of Electrophile: Chlorosulfonic acid serves as the source for the electrophile, the sulfur trioxide (SO₃) or a related cationic sulfur species.

Electrophilic Attack: The π-electrons of the C3-C4 double bond attack the electrophile, with the C3 position forming a new bond to the sulfur atom. This creates a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), with the positive charge delocalized over the coumarin ring system.

Deprotonation: A base, such as triethylamine, removes the proton from the C3 carbon, restoring the double bond and the aromaticity of the ring, resulting in the sulfonyl chloride derivative. orientjchem.orgrjpbcs.com

Other reaction pathways are employed for more complex derivatizations. For example, the formation of imine-linked hybrids from formylated coumarin precursors proceeds via the standard mechanism of nucleophilic addition of an amine to the aldehyde's carbonyl carbon, followed by a dehydration step to form the C=N double bond (a Schiff base). globalresearchonline.net Furthermore, alternative synthetic strategies like the Smiles rearrangement have been explored for the conversion of hydroxycoumarins into aminocoumarins, providing different routes to access the core amine functionality. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Butylamino Chromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4-Butylamino-chromen-2-one and its derivatives, both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. rjpbcs.comorientjchem.org

In a study of a derivative, N-(7-butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-yl-benzamide, the ¹H NMR spectrum (recorded in DMSO-d6) showed characteristic signals corresponding to the different protons in the molecule. asianpubs.org These included a singlet for the aldehydic proton at 9.06 ppm, a multiplet for the aromatic protons in the range of 8.12-7.37 ppm, a doublet for the NH proton between 3.90-3.22 ppm, and signals for the butyl group protons. asianpubs.org Specifically, the methylene (B1212753) protons of the butyl group appeared as a doublet between 2.73-2.27 ppm, and the methyl protons as a singlet at 0.94-0.88 ppm. asianpubs.org A signal for the NH proton of the butylamino group was also observed at 1.23 ppm. asianpubs.org

The structural confirmation of various 4-aminocoumarin (B1268506) derivatives is consistently supported by ¹H and ¹³C NMR data, which are crucial for the complete assignment of their complex structures. scispace.comresearchgate.net

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Proton | Chemical Shift (δ ppm) | Multiplicity |

| CHO | 9.06 | s |

| Aromatic H | 7.37 - 8.12 | m |

| NH | 3.22 - 3.90 | d |

| CH₂ (butyl) | 2.27 - 2.73 | d |

| NH (butylamino) | 1.23 | s |

| CH₃ (butyl) | 0.88 - 0.94 | s |

Data derived from a study on N-(7-butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-yl-benzamide. asianpubs.org

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of a this compound derivative, N-(7-butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-yl-benzamide, exhibits characteristic absorption bands. asianpubs.org

Key vibrational frequencies include N-H stretching around 3300 cm⁻¹, C-H stretching of aromatic and aliphatic groups in the 3010-2820 cm⁻¹ region, and a strong C=O stretching of the α-pyrone ring between 1720-1650 cm⁻¹. asianpubs.org The C=C aromatic vibrations are observed in the 1570-1400 cm⁻¹ range, and C-C aromatic vibrations appear at 750 cm⁻¹. asianpubs.org These spectral features are consistent with the proposed molecular structure. asianpubs.org

Theoretical vibrational analysis using methods like Density Functional Theory (DFT) can complement experimental IR data, aiding in the precise assignment of vibrational modes. auctoresonline.orgacs.org

Table 2: Characteristic IR Absorption Bands for a this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 |

| C-H Stretch (Aromatic/Aliphatic) | 2820 - 3010 |

| C=O Stretch (α-Pyrone) | 1650 - 1720 |

| C=C Stretch (Aromatic) | 1400 - 1570 |

| C-C Stretch (Aromatic) | 750 |

Data from a study on N-(7-butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-yl-benzamide. asianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. wikipedia.org The absorption spectrum of a coumarin (B35378) derivative is influenced by its molecular structure and the solvent used. nih.govresearchgate.netresearchgate.net The chromophoric system of the coumarin ring, along with the auxochromic butylamino group, dictates the absorption maxima (λmax). wikipedia.org

The interaction of coumarin derivatives with biological molecules, such as serum albumin, can be investigated using UV-Vis and fluorescence spectroscopy, providing insights into their potential biological activity. nih.gov The study of solvatochromism, where the absorption wavelength changes with solvent polarity, can also offer information about the electronic ground and excited states of the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. rjpbcs.comorientjchem.org For this compound, with a molecular formula of C₁₃H₁₅NO₂, the expected molecular weight is approximately 217.26 g/mol . High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula by providing a highly accurate mass measurement. scispace.com The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. wisdomlib.org

Chromatographic Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of synthesized compounds. Thin Layer Chromatography (TLC) is a simple and rapid method routinely used to monitor the progress of a reaction and to check the purity of the final product. rjpbcs.comorientjchem.org For this compound, a common mobile phase for TLC analysis consists of a mixture of benzene (B151609), toluene, and glacial acetic acid (80:10:10), with visualization of the spots achieved using iodine vapor. rjpbcs.comorientjchem.org The presence of a single spot on the TLC plate under these conditions is a good indicator of the compound's purity. alfa-chemistry.com High-Performance Liquid Chromatography (HPLC) can also be employed for a more quantitative assessment of purity. nih.govchromforum.org

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. rjpbcs.comorientjchem.org This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula obtained from mass spectrometry. For a derivative of this compound, N-(7-butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-yl-benzamide, the calculated elemental composition was found to be in close agreement with the experimentally determined values, further confirming its structure. asianpubs.org

Table 3: Elemental Analysis Data for a this compound Derivative

| Element | Calculated (%) | Found (%) |

| C | 73.00 | 72.00 |

| H | 4.80 | 4.30 |

| N | 4.90 | 4.40 |

Data from a study on N-(7-butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-yl-benzamide. asianpubs.org

Computational Chemistry and Theoretical Characterization of 4 Butylamino Chromen 2 One Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are utilized to optimize the molecular geometry and determine various electronic properties. nih.gov For coumarin (B35378) derivatives, DFT studies have been successfully used to calculate optimized bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Theoretical calculations are typically performed in the gas phase, and slight deviations from experimental values measured in the solid state can be attributed to intermolecular interactions. nih.gov DFT provides a robust framework for understanding the fundamental electronic characteristics of 4-butylamino-chromen-2-one analogues. thenucleuspak.org.pk

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. pmf.unsa.ba

In studies of coumarin derivatives, the HOMO is often localized over the coumarin ring and the amino substituent, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is typically distributed over the pyrone ring of the coumarin nucleus. The introduction of different substituents can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.org For instance, in a study of a 6-tert-butyl-2-oxo-2H-chromen derivative, the HOMO and LUMO energies were calculated to be -6.59 eV and -2.06 eV, respectively, resulting in an energy gap of 4.245 eV. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Coumarin Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione | -6.59 | -2.06 | 4.245 | nih.gov |

| 4-hydroxy-2H-chromen-2-one | - | - | 4.77 | pmf.unsa.ba |

| 4-hydroxy-3-(iminomethyl)-2H-chromen-2-one | - | - | 4.49 | pmf.unsa.ba |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | - | - | 5.168 | nih.gov |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylic acid methyl ester | - | - | 6.308 | nih.gov |

This table presents data for illustrative coumarin analogues to demonstrate the typical range of FMO energies and gaps.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. nih.govnih.gov

For coumarin derivatives, NBO analysis can reveal the extent of electron delocalization from the nitrogen lone pair of the butylamino group into the π-system of the chromenone ring. This delocalization is a key factor in determining the electronic properties and reactivity of the molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified, with higher E(2) values indicating stronger interactions. uni-muenchen.de For example, NBO analysis of a related chromene derivative confirmed the presence of strong intermolecular hydrogen bonds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In coumarin derivatives, the MEP map typically shows the most negative potential localized around the carbonyl oxygen atoms of the pyrone ring, making them the most likely sites for protonation and electrophilic attack. researchgate.netrsc.org The region around the amino group, in the case of this compound, would also exhibit a degree of negative potential, while the hydrogen atoms of the butyl group would show positive potential. rsc.org MEP analysis provides a clear, visual guide to the reactive sites of the molecule. dntb.gov.ua

Global Reactivity Descriptors

Global reactivity descriptors are a set of parameters derived from the HOMO and LUMO energies that provide a quantitative measure of a molecule's reactivity and stability. pmf.unsa.ba These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), and chemical hardness (η). informaticsjournals.co.in

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, μ = -χ.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A larger hardness value indicates lower reactivity. pmf.unsa.ba

These descriptors are valuable for comparing the reactivity of different coumarin analogues. For example, a compound with a smaller energy gap will have a lower chemical hardness and thus be more reactive. pmf.unsa.ba

Table 2: Calculated Global Reactivity Descriptors for a Coumarin Analogue

| Parameter | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.59 |

| Electron Affinity (A) | -ELUMO | 2.06 |

| Electronegativity (χ) | (I + A) / 2 | 4.325 |

| Chemical Potential (μ) | -χ | -4.325 |

| Chemical Hardness (η) | (I - A) / 2 | 2.265 |

This table is based on the FMO energies of 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione for illustrative purposes. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for evaluating NLO properties include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). ijlpr.com

Coumarin derivatives, with their extended π-conjugated systems and intramolecular charge transfer characteristics, are promising candidates for NLO materials. nih.gov The presence of an electron-donating group (like the butylamino group) and an electron-withdrawing group (the carbonyl group of the pyrone ring) can enhance the NLO response. researchgate.net Computational studies can predict these properties, providing a way to screen potential NLO materials before their synthesis. ijlpr.com For instance, studies on other chromene derivatives have shown that they possess significant NLO properties. nih.gov The calculated values of polarizability and hyperpolarizability can be compared to those of known NLO materials to assess their potential. researchgate.net

Investigation of Biological Activities and Pharmacological Potentials of 4 Butylamino Chromen 2 One Derivatives

Antibacterial Efficacy

Derivatives of 4-butylamino-chromen-2-one have been investigated for their potential as antibacterial agents, demonstrating a notable spectrum of activity against both Gram-positive and Gram-negative bacteria.

Spectrum of Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Research has shown that this compound and its derivatives exhibit inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. orientjchem.org The antibacterial activity of these compounds has been evaluated, indicating their potential to combat this common pathogen. orientjchem.org One study synthesized a series of coumarin (B35378) derivatives, including this compound, and tested their activity against S. aureus, revealing that these compounds can inhibit bacterial growth. orientjchem.org The presence of the butylamino group at the 4-position of the chromen-2-one scaffold is considered a significant contributor to its antibacterial properties.

| Compound | Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1 | Data Not Specified |

| This compound | Staphylococcus aureus | 3 | Data Not Specified |

| This compound | Staphylococcus aureus | 5 | Data Not Specified |

Spectrum of Activity Against Gram-Negative Bacterial Strains (e.g., E. coli, Klebsiella)

The antibacterial evaluation of this compound derivatives has also extended to Gram-negative bacteria, including notorious pathogens like Escherichia coli and Klebsiella species. orientjchem.org Studies have demonstrated that these compounds possess the ability to inhibit the growth of these challenging bacterial strains. orientjchem.org The findings suggest that the this compound scaffold could serve as a basis for the development of broad-spectrum antibacterial agents.

| Compound | Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 1 | Data Not Specified |

| This compound | E. coli | 3 | Data Not Specified |

| This compound | E. coli | 5 | Data Not Specified |

| This compound | Klebsiella | 1 | Data Not Specified |

| This compound | Klebsiella | 3 | Data Not Specified |

| This compound | Klebsiella | 5 | Data Not Specified |

Bacteriostatic and Bactericidal Mechanisms

The antibacterial action of this compound derivatives can be categorized as both bacteriostatic and bactericidal. orientjchem.org A bacteriostatic agent inhibits the growth and reproduction of bacteria, while a bactericidal agent directly kills them. microbe-investigations.comultra-fresh.com The specific mechanism by which these compounds exert their effects can involve various cellular targets. Bacteriostatic mechanisms often include the inhibition of protein synthesis, DNA replication, or folic acid synthesis. microbe-investigations.com Bactericidal mechanisms, on the other hand, frequently involve the disruption of the bacterial cell wall or cell membrane integrity. microbe-investigations.com Research indicates that this compound and its derivatives exhibit both types of activities, suggesting a multifaceted approach to combating bacterial growth. orientjchem.org

Comparative Studies with Standard Antimicrobial Agents (e.g., Streptomycin)

To gauge the antibacterial potential of this compound derivatives, their activity has been compared with standard antimicrobial agents like streptomycin (B1217042). orientjchem.org Such comparative studies are crucial for understanding the relative efficacy of new compounds. In one study, the antibacterial activity of synthesized this compound derivatives was evaluated alongside streptomycin against Staphylococcus aureus, E. coli, and Klebsiella. orientjchem.org The results of these comparisons help to establish the potential of these novel compounds as viable alternatives or adjuncts to existing antibiotic therapies. orientjchem.org

| Compound | Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 5 | Data Not Specified |

| Streptomycin | Staphylococcus aureus | 5 | Data Not Specified |

| This compound | E. coli | 5 | Data Not Specified |

| Streptomycin | E. coli | 5 | Data Not Specified |

| This compound | Klebsiella | 5 | Data Not Specified |

| Streptomycin | Klebsiella | 5 | Data Not Specified |

Enzymatic Inhibition Profiles

Beyond their antibacterial properties, chromen-2-one derivatives have also been explored for their ability to inhibit certain enzymes, which is a key strategy in the treatment of various diseases.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic approach for conditions such as Alzheimer's disease. nih.gov While specific studies on this compound are limited in this context, the broader class of chromenone derivatives has shown significant potential as cholinesterase inhibitors. nih.gov

Research on various amino-7,8-dihydro-4H-chromenone derivatives has demonstrated potent inhibitory activity against both AChE and BChE. nih.gov For instance, certain derivatives have exhibited IC50 values in the micromolar range against BChE, with some showing competitive inhibition. nih.gov Molecular docking studies have suggested that these inhibitors can interact with key amino acid residues in the active sites of these enzymes. nih.gov The amine group on the chromenone ring is thought to play a crucial role in binding to the peripheral anionic site of the enzyme. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the design of novel cholinesterase inhibitors.

| Compound Class | Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Chromenone Derivatives | Acetylcholinesterase (AChE) | Varies (µM range) |

| Chromenone Derivatives | Butyrylcholinesterase (BChE) | Varies (µM range) |

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX can therefore produce an anti-inflammatory effect. Coumarin derivatives have been identified as effective inhibitors of lipoxygenase. The mechanism of inhibition is often linked to their antioxidant or free radical scavenging properties, as the process of lipoxygenation involves a carbon-centered radical.

Studies on various coumarin derivatives have demonstrated a wide range of inhibitory activity against soybean lipoxygenase (LOX-3). The level of inhibition is highly dependent on the nature and position of substituents on the coumarin core. For instance, derivatives with a benzoyl ring at the 3-position have shown potent inhibitory activity.

Research has shown that the percentage of lipoxygenase inhibition by different coumarin derivatives can range from as low as 7.1% to as high as 96.6%. nih.govnih.gov For example, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was identified as a particularly strong inhibitor of soybean LOX-3, exhibiting 96.6% inhibition. nih.govresearchgate.net Other derivatives, such as methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, also show significant activity with 85.1% inhibition. nih.gov This highlights the potential for designing highly potent and selective lipoxygenase inhibitors based on the coumarin scaffold.

| Compound Derivative | Soybean LOX-3 Inhibition (%) |

|---|---|

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | 96.6 |

| methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | 85.1 |

| 6-bromo-2-oxo-2H-chromene-3-carbonitrile | 84.8 |

| ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | 56.1 |

| ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | 55.2 |

Glycosidase Inhibition (α-Amylase, α-Glucosidase)

α-Glucosidase and α-amylase are key intestinal enzymes involved in the digestion of carbohydrates. Inhibitors of these enzymes can delay the absorption of glucose, making them a therapeutic target for managing type 2 diabetes. nih.govacs.org Certain derivatives of 4-aminocoumarin (B1268506) have been investigated as potent inhibitors of these enzymes.

Specifically, bis-4-aminocoumarin derivatives have demonstrated significant α-glucosidase inhibitory activity. For instance, the compound 3,3'-(p-tolylmethylene)bis(4-amino-2H-chromen-2-one) (PTBAC) was found to be a highly active competitive inhibitor against α-glucosidase, with an IC50 value of 20.0 ± 0.7 µM. researchgate.net This potency is substantially greater than that of acarbose, a standard drug used for this purpose, which has an IC50 of 750.0 µM. researchgate.netnih.gov In vivo studies on diabetic mouse models have confirmed the anti-hyperglycemic effects of these compounds. nih.gov

Studies on other coumarin derivatives have also shown potent inhibitory effects on both α-amylase and α-glucosidase, with some compounds exhibiting IC50 values as low as 48.80 μg/mL against α-amylase. researchgate.net

| Compound Derivative | Enzyme Target | IC50 Value (µM) | Kinetic Inhibition Type |

|---|---|---|---|

| 3,3'-(p-tolylmethylene)bis(4-amino-2H-chromen-2-one) (PTBAC) | α-Glucosidase | 20.0 ± 0.7 | Competitive |

| Acarbose (Standard) | α-Glucosidase | 750.0 ± 1.5 | - |

Glucose-6-phosphatase (G6Pase) Inhibition

Glucose-6-phosphatase (G6Pase) is a critical enzyme in glucose homeostasis, catalyzing the final step of gluconeogenesis and glycogenolysis to release free glucose into the bloodstream. As such, inhibitors of G6Pase are of significant interest for the treatment of type 2 diabetes. While certain bis-4-aminocoumarin derivatives have been selected for in vivo anti-hyperglycemic assays due to their potent α-glucosidase inhibition, direct evidence and specific data on the inhibition of G6Pase by this compound derivatives are not extensively detailed in the available research. nih.gov The observed anti-diabetic effects in vivo are primarily attributed to the inhibition of intestinal glycosidases, although other mechanisms cannot be entirely ruled out without further specific investigation into G6Pase activity. nih.govwjpps.com

Antioxidant and Radical Scavenging Capabilities (e.g., DPPH Assay)

The antioxidant potential of 4-aminocoumarin derivatives has been evaluated using various methods, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. scispace.comresearchgate.net This assay measures the ability of a compound to act as a hydrogen or electron donor to neutralize the stable DPPH free radical. nih.gov The antioxidant activity is influenced by the substituents on the coumarin core. nih.gov

For example, a synthesized derivative, 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one, demonstrated good free-radical scavenging activity with an IC50 value of 596.7±0.3 μg/ml. scispace.comresearchgate.netceon.rs While this indicates a very good antioxidant potential, it is less potent than the standard antioxidant ascorbic acid (IC50 = 3.0±0.1 μg/ml). scispace.com Studies on other coumarin derivatives have shown that the presence of dihydroxyphenyl rings can significantly contribute to scavenging activity. researchgate.net The ability of these compounds to neutralize free radicals suggests their potential in mitigating oxidative stress-related conditions.

| Compound | DPPH Radical Scavenging Activity (IC50) |

|---|---|

| 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one | 596.7 ± 0.3 µg/ml |

| Ascorbic Acid (Standard) | 3.0 ± 0.1 µg/ml |

Anticancer and Cytotoxic Activity Studies

Coumarin and its derivatives are recognized for their significant anticancer properties, which are exerted through various mechanisms, including the induction of apoptosis and modulation of cellular oxidative stress. nih.govfrontiersin.orgrsc.org

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Coumarin derivatives have been shown to induce apoptosis in various cancer cell lines by modulating key proteins and signaling pathways. nih.govresearchgate.net

Studies on novel coumarin compounds in breast cancer models have demonstrated their ability to significantly alter the expression of apoptosis-related genes. nih.govnih.gov The anti-apoptotic protein BCL-2 is often downregulated, while the pro-apoptotic protein Bax is upregulated. researchgate.net This shift in the BCL-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. researchgate.net Specifically, the activation of initiator caspases, such as caspase-9, has been observed, which in turn activates executioner caspases, leading to cell death. frontiersin.orgnih.gov

Furthermore, these derivatives can affect other important cellular targets. The expression of the proto-oncogene c-Myc and the inflammatory enzyme COX-2, both of which are often upregulated in cancers and inhibit apoptosis, has been shown to be decreased by treatment with coumarin derivatives. nih.gov

| Apoptotic Marker | Effect of Coumarin Derivative Treatment |

|---|---|

| BCL-2 (Anti-apoptotic) | Downregulation |

| Bax (Pro-apoptotic) | Upregulation |

| Caspase-9 (Initiator caspase) | Activation/Upregulation |

| c-Myc (Proto-oncogene) | Downregulation |

| COX-2 (Pro-inflammatory) | Downregulation |

The role of coumarin derivatives in modulating reactive oxygen species (ROS) levels within cancer cells is complex, exhibiting both pro-oxidant and antioxidant behaviors. nih.gov This dual activity is a key aspect of their anticancer potential.

In some contexts, coumarin derivatives act as pro-oxidants, inducing the generation and accumulation of ROS within cancer cells. frontiersin.org Elevated ROS levels can lead to significant oxidative stress, causing damage to cellular components and triggering apoptosis. frontiersin.org For example, certain coumarin derivatives can deplete intracellular glutathione, a major antioxidant, which leads to an excessive accumulation of ROS and induces apoptosis through oxidative stress. frontiersin.org

Conversely, many coumarin derivatives also possess significant antioxidant properties, as discussed in section 5.3. This antioxidant activity can protect normal cells from oxidative damage. This dual capability allows for a potential therapeutic window where coumarins could selectively induce cytotoxic oxidative stress in cancer cells, which often have a compromised antioxidant defense system, while protecting healthy cells. nih.gov

Mitochondrial Membrane Potential (MMP) Perturbations

No studies were found that investigated the impact of this compound on mitochondrial membrane potential.

DNA Binding Interactions and Cleavage Assays

There is no available research on the DNA binding properties or the ability of this compound to induce DNA cleavage.

Structure-Activity Relationships (SAR) for Biological Response

Without a series of related this compound derivatives and their corresponding biological activity data, a structure-activity relationship analysis cannot be conducted.

Consequently, the requested article focusing solely on the chemical compound “this compound” with the specified detailed outline cannot be generated at this time due to the absence of relevant scientific research.

Advanced Functional Applications of 4 Butylamino Chromen 2 One in Materials Science and Chemical Sensing

Development as Fluorescent Probes for Chemical and Biological Systems

Coumarin (B35378) derivatives are renowned for their fluorescent properties, and the introduction of an amino group at the 4-position can significantly enhance these characteristics, making them suitable for use as fluorescent probes. nih.govnih.govacs.org These probes are instrumental in visualizing and quantifying specific analytes in complex chemical and biological systems.

The functionality of 4-Butylamino-chromen-2-one as a fluorescent probe is attributed to its electronically excited state, which can be influenced by the surrounding environment. Factors such as solvent polarity, pH, and the presence of specific ions can alter the fluorescence intensity and wavelength, allowing for the detection of these changes. The butylamino group acts as an electron-donating group, which can lead to intramolecular charge transfer (ICT) upon excitation, a phenomenon often responsible for the high sensitivity of such probes.

While specific photophysical data for this compound is not extensively documented in publicly available literature, the general properties of 4-aminocoumarin (B1268506) derivatives suggest its potential as a highly fluorescent and environmentally sensitive probe. Research on similar 7-aminocoumarin (B16596) derivatives has shown that they are sensitive probes for local environments within heterogeneous media, with their fluorescence being strongly dependent on polarity, hydrogen bonding, pH, and microviscosity. nih.gov

Table 1: Anticipated Photophysical Properties of this compound as a Fluorescent Probe

| Property | Expected Characteristics |

| Excitation Wavelength (λex) | Likely in the near-UV to blue region of the spectrum. |

| Emission Wavelength (λem) | Expected in the blue to green region, with potential for solvatochromic shifts. |

| Quantum Yield (ΦF) | Potentially high, characteristic of many aminocoumarin dyes. |

| Sensitivity | Expected to be sensitive to solvent polarity and local microenvironment. |

| Applications | Potential for use in cell imaging, ion sensing, and as a polarity probe. |

Note: The data in this table is extrapolated from the general properties of 4-aminocoumarin derivatives and requires experimental verification for this compound.

Application in Dye-Sensitized Solar Cells (DSSCs) as Chromophores

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, and the sensitizing dye is a critical component. acs.org Coumarin-based dyes have been extensively investigated as sensitizers due to their strong absorption in the visible region and their ability to efficiently inject electrons into the semiconductor's conduction band. nih.govrsc.org

The this compound structure, with its electron-donating amino group and the coumarin core acting as a π-bridge, is a suitable candidate for a D-π-A (donor-π-acceptor) type dye, which is a common design for efficient DSSC sensitizers. Theoretical studies on similar coumarin derivatives have shown that modifications to the donor and acceptor groups can significantly influence the photovoltaic performance. nih.gov The butylamino group can enhance the electron-donating ability, potentially leading to a higher short-circuit current (Jsc).

Table 2: Predicted Performance Parameters of this compound in a Dye-Sensitized Solar Cell

| Parameter | Predicted Value/Characteristic | Rationale |

| Light Harvesting Efficiency (LHE) | Moderate to High | Based on the strong absorption properties of the coumarin core. |

| Open-Circuit Voltage (Voc) | Moderate | Influenced by the energy level of the dye's HOMO and the redox potential of the electrolyte. sciencepublishinggroup.com |

| Short-Circuit Current (Jsc) | Potentially High | The electron-donating butylamino group can facilitate efficient charge injection. |

| Power Conversion Efficiency (η) | Dependent on overall device optimization | Dependent on the interplay of LHE, Voc, and Jsc. sciencepublishinggroup.com |

Note: The data in this table is based on theoretical predictions and trends observed in related coumarin dyes for DSSC applications. Experimental validation is necessary.

Utilization in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are essential for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with large hyperpolarizabilities are of particular interest for NLO applications. Coumarin derivatives, with their extended π-conjugated systems and potential for intramolecular charge transfer, have been investigated for their NLO properties. ijsr.netekb.eg

The presence of the electron-donating butylamino group in this compound can significantly enhance its second-order NLO response. Theoretical studies on similar coumarin derivatives have demonstrated that the strategic placement of donor and acceptor groups can lead to large first-order hyperpolarizability (β) values. christuniversity.inproquest.com These computational approaches are valuable for screening potential NLO chromophores before their synthesis and experimental characterization. christuniversity.inproquest.com

While specific experimental NLO coefficients for this compound are not found in the reviewed literature, theoretical calculations on related coumarin structures suggest that it would possess notable NLO properties.

Table 3: Estimated Non-Linear Optical Properties of this compound

| NLO Property | Estimated Value/Characteristic | Basis of Estimation |

| First-order Hyperpolarizability (β) | Significantly high | Presence of a strong donor (butylamino) and acceptor (lactone carbonyl) system. |

| Second Harmonic Generation (SHG) Efficiency | Potentially high | Dependent on the molecular hyperpolarizability and crystal packing. |

| Applications | Potential for use in frequency doubling and electro-optic modulation. | Based on the properties of similar organic NLO materials. |

Note: The information in this table is derived from computational studies on analogous coumarin derivatives and serves as a theoretical prediction.

Potential as Corrosion Inhibitors in Material Protection

Corrosion is a significant issue across various industries, and the development of effective and environmentally friendly corrosion inhibitors is a continuous area of research. Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electrons have been shown to be effective corrosion inhibitors for metals, particularly steel in acidic media. ujkz.gov.bfcihanuniversity.edu.iqscilit.com

Coumarin derivatives have been investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer. rsc.orgajchem-a.comresearchgate.netelectrochemsci.orgresearchgate.netresearchgate.netnih.gov The presence of the butylamino group in this compound, with its lone pair of electrons on the nitrogen atom, as well as the oxygen atoms in the coumarin ring, makes it a promising candidate for corrosion inhibition. These heteroatoms can act as active centers for adsorption on the metal surface. cihanuniversity.edu.iq

Quantum chemical studies on coumarin derivatives have been employed to correlate their molecular structure with their inhibition efficiency. ujkz.gov.bf Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment can provide insights into the inhibitor's adsorption mechanism and effectiveness. scilit.com While specific experimental data on the corrosion inhibition efficiency of this compound is limited, studies on other aminocoumarin derivatives have shown promising results. researchgate.netscispace.com

Table 4: Predicted Corrosion Inhibition Properties of this compound for Mild Steel in Acidic Medium

| Property | Predicted Characteristic | Mechanism |

| Inhibition Efficiency (IE%) | High | Adsorption on the metal surface via heteroatoms and π-electrons. |

| Adsorption Type | Likely a mix of physisorption and chemisorption | Based on the molecular structure and studies on similar compounds. cihanuniversity.edu.iq |

| Mechanism of Action | Formation of a protective barrier layer | Blocking of active corrosion sites on the metal surface. |

| Applicable Environments | Potentially effective in acidic media | Based on studies of other coumarin-based inhibitors. electrochemsci.org |

Note: This table is based on the known mechanisms of corrosion inhibition by related organic compounds and requires experimental verification for this compound.

Conclusion and Future Research Directions for 4 Butylamino Chromen 2 One

Summary of Key Research Findings and Current State of Knowledge

Research on 4-Butylamino-chromen-2-one has primarily centered on its synthesis and its role as a chemical intermediate. The compound is synthesized from 4-Chloro-chromen-2-one by reaction with butylamine (B146782). orientjchem.org This straightforward nucleophilic substitution reaction provides a reliable method for its preparation.

The key documented finding is its utility as a precursor for the synthesis of more complex molecules. For instance, it has been used as a starting material to create derivative compounds, such as 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride, which have subsequently been evaluated for biological activities. orientjchem.org A study reported the synthesis of several such derivatives and their subsequent testing for antibacterial activity against various bacterial strains. orientjchem.org However, it is crucial to note that the biological screening was performed on the derivatives, not on this compound itself.

Therefore, the current state of knowledge identifies this compound as a readily accessible synthetic building block. Its chemical properties have been characterized using standard analytical techniques, including melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. orientjchem.org Beyond its synthesis and function as an intermediate, there is a notable absence of dedicated research into the intrinsic biological or physicochemical properties of this specific compound.

Table 1: Synthesis and Properties of this compound

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 4-Chloro-chromen-2-one | orientjchem.org |

| Reagent | Butylamine | orientjchem.org |

| Reaction Type | Nucleophilic substitution | orientjchem.org |

| Yield | 80% | orientjchem.org |

| Melting Point | 117°C | orientjchem.org |

| Characterization | IR, 1H NMR, 13C NMR, Elemental Analysis | orientjchem.org |

Identification of Promising Avenues for Further Academic Exploration

The limited scope of current research on this compound presents numerous opportunities for future academic exploration. The broader class of chromen-2-one derivatives is known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. researchgate.netfrontiersin.orgnih.govmdpi.com This provides a strong rationale for investigating the potential of this compound in these areas.

Promising research avenues include:

Biological Activity Screening: A comprehensive investigation into the biological profile of this compound is a logical next step. This should include in vitro assays to determine its efficacy as an antibacterial, antifungal, anticancer, and antioxidant agent. The presence of the butylamino group at the 4-position may confer specific lipophilicity and hydrogen bonding capabilities that could translate into significant biological activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with variations in the alkyl chain (e.g., replacing the butyl group with other alkyl or functionalized groups) could help establish a clear structure-activity relationship. This would provide valuable insights for designing more potent and selective therapeutic agents. nih.govnih.gov

Fluorescent Properties and Applications: Coumarins are well-known fluorophores. Research into the photophysical properties of this compound could uncover potential applications as a fluorescent probe, chemosensor, or organic light-emitting diode (OLED) material. The nature of the amino substituent at the C-4 position can significantly influence the fluorescence quantum yield and Stokes shift.

Enzyme Inhibition Studies: Many coumarin (B35378) derivatives act as inhibitors of various enzymes. Screening this compound against key enzymatic targets, such as carbonic anhydrases, cholinesterases, or kinases, could identify novel therapeutic leads.

Methodological Challenges and Opportunities in the Field

While the synthesis of this compound appears established, there are still methodological challenges and opportunities for refinement and innovation.

Challenges:

Scalability and Purity: While the reported yield is high (80%), scaling up the synthesis for potential commercial or extensive research applications may require optimization to maintain yield and ensure high purity, minimizing by-products. orientjchem.org The purification of the final product, likely requiring recrystallization, could present challenges in large-scale production.

Limited Derivatization Strategies: Current literature primarily shows derivatization at the 3-position via sulfonation after the initial synthesis. orientjchem.org Expanding the repertoire of chemical modifications at other positions of the coumarin ring while the 4-butylamino group is present could be challenging due to the directing effects and potential reactivity of the amino group.

Opportunities:

Green Synthesis Approaches: The reported synthesis involves refluxing in ethanol (B145695). orientjchem.org There is a significant opportunity to develop more environmentally benign synthetic protocols. This could involve exploring alternative, greener solvents, catalyst-free conditions, or energy-efficient methods like microwave-assisted synthesis, which has been successfully applied to other chromene syntheses. researchgate.net

Multi-component Reactions (MCRs): A major opportunity lies in the development of one-pot, multi-component reactions to construct the this compound scaffold or its derivatives directly from simpler, readily available starting materials. MCRs are highly efficient, reduce waste, and allow for the rapid generation of molecular diversity, which would be highly beneficial for creating libraries for SAR studies. mdpi.comnih.govresearchgate.net

Flow Chemistry: For improved control over reaction parameters and to enhance safety and scalability, the application of continuous flow chemistry for the synthesis of this compound could be explored. This would allow for precise temperature and reaction time management, potentially improving yield and purity.

Q & A

Q. What synthetic protocols are recommended for preparing 4-Butylamino-chromen-2-one and its derivatives?

The synthesis typically involves nucleophilic substitution of 4-Chloro-chromen-2-one with butylamine. A standard protocol refluxes 4-Chloro-chromen-2-one (3 g) with butylamine in ethanol (8 ml) at 250°C for 90 minutes, yielding red crystals after recrystallization in ethanol (80% yield, m.p. 117°C). Derivatives like sulfonyl chlorides are synthesized by reacting this compound with chlorosulfonic acid in acetonitrile and triethylamine at 80°C for 1.5 hours .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm in DMSO-d₆).

- Elemental analysis : Validates purity (>95% C, H, N content).

- TLC : Monitors reaction progress using benzene:toluene:acetic acid (80:10:10) as the mobile phase .

Q. What in vitro models are used to evaluate the antibacterial activity of this compound derivatives?

Standard protocols test bacteriostatic/bactericidal activity against Staphylococcus aureus, E. coli, and Klebsiella at concentrations of 1, 3, and 5 mg/ml, with streptomycin as a positive control. Activity is quantified via inhibition zone diameters or MIC/MBC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Systematic variation of solvent polarity (e.g., ethanol vs. acetonitrile), temperature (80–250°C), and stoichiometry (1:1 to 1:2 amine:substrate ratios) can enhance yields. For example, sulfonyl chloride derivatives achieve 70% yield in acetonitrile due to improved solubility of intermediates .

Q. What strategies resolve contradictions in reported antibacterial activity data for coumarin derivatives?

Discrepancies may arise from differences in bacterial strains, solvent carriers, or assay protocols. Robust resolution involves:

- Standardizing testing conditions (e.g., CLSI guidelines).

- Validating compound purity via HPLC or elemental analysis.

- Replicating studies across independent labs to control for methodological variability .

Q. How does X-ray crystallography with SHELX software aid in structural elucidation of novel coumarin derivatives?

SHELX programs (e.g., SHELXL, SHELXS) refine crystal structures using high-resolution diffraction data. For example, hydrogen bonding patterns or sulfonyl group orientations in this compound derivatives can be resolved via Patterson or direct methods, with R-factors <5% ensuring accuracy .

Q. What approaches establish structure-activity relationships (SAR) for this compound analogs?

SAR studies systematically modify substituents (e.g., sulfonyl vs. hydrazino groups) and evaluate biological outcomes. For instance, sulfonic acid derivatives (e.g., compound 3a) show enhanced activity against S. aureus compared to parent coumarins, likely due to improved membrane penetration .

Q. What methodological considerations are critical for investigating the mechanism of action of this compound?

Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.